
(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone” is a chemical compound with the molecular formula C17H20FN3O2S and a molecular weight of 349.421.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound12.
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Wissenschaftliche Forschungsanwendungen
Fluorinated Pyrazoles and Their Applications
Synthesis and Biological Screening : Research on fluorine-containing pyrazoles, such as those synthesized by Gadakh et al. (2010), highlights the incorporation of fluorine atoms to enhance biological activity against various microbial strains. The study's findings on the antibacterial and antifungal activities of these compounds underscore the potential of fluorinated pyrazoles in developing new antimicrobial agents (Gadakh et al., 2010).
Chemical Synthesis Techniques : The work by Woydziak et al. (2012) on the synthesis of fluorinated benzophenones and related compounds through nucleophilic aromatic substitution demonstrates the versatility of fluorinated compounds in synthesizing novel fluorophores with potential spectroscopic applications. This approach can be relevant for designing compounds with specific electronic and optical properties (Woydziak et al., 2012).
Regioselective Synthesis of Pyrazole Derivatives : Alizadeh et al. (2015) report a regioselective synthesis method for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, highlighting the importance of precise synthetic approaches in generating compounds with desired structural and functional attributes. This methodological innovation can facilitate the synthesis of compounds with specific biological or chemical properties (Alizadeh et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The future directions or potential applications of this compound are not provided in the sources I found1.
Eigenschaften
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-20-11-13(16(19-20)23-2)17(22)21-8-7-15(24-10-9-21)12-5-3-4-6-14(12)18/h3-6,11,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUITHHHOJQRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


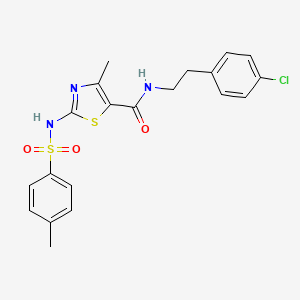

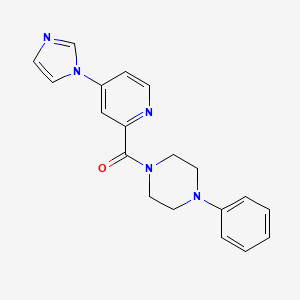
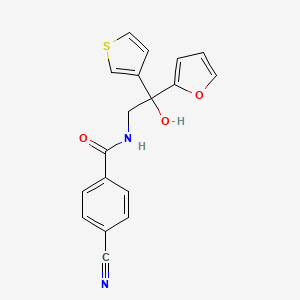
![N-(2-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2751098.png)
![2-(2-chlorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2751099.png)
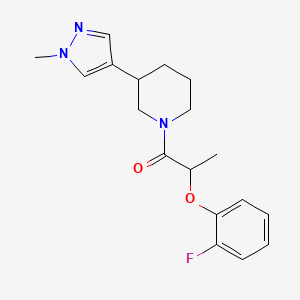
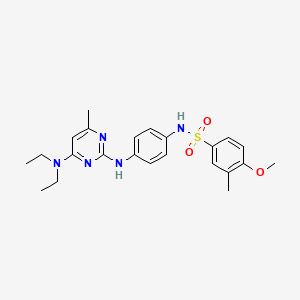
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2751103.png)
![3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2751107.png)

![2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2751109.png)
![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)